Mepiquat

概要

説明

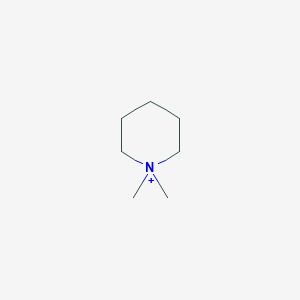

Mepiquat (IUPAC: 1,1-dimethylpiperidinium) is a plant growth regulator (PGR) primarily used to control excessive vegetative growth in crops like cotton, cereals, and fruit trees. Its chloride salt, this compound chloride (CAS 24307-26-4), is the most common formulation, acting by inhibiting gibberellin biosynthesis, thereby reducing internode elongation and promoting compact plant architecture .

準備方法

Synthetic Routes and Reaction Conditions: Mepiquat chloride is synthesized through the reaction of 1,1-dimethylpiperidinium chloride with methyl chloride. The reaction is typically carried out in an aqueous medium under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound chloride is produced by reacting 1,1-dimethylpiperidinium chloride with methyl chloride in large-scale reactors. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product in its pure form. The purified this compound chloride is then formulated into various agricultural products for commercial use .

化学反応の分析

Formation Pathways in Maillard Reaction Systems

Mepiquat forms during thermal processing via methylation of piperidine, a degradation product of lysine. This reaction occurs under dry-heat conditions (e.g., coffee roasting) and requires three key components:

-

Lysine (precursor to piperidine through decarboxylation)

-

Fructose (participates in Maillard reaction)

-

Trigonelline (acts as a methyl donor)

Key Steps:

-

Lysine undergoes decarboxylation to form piperidine.

-

Trigonelline donates a methyl group to piperidine via thermal methylation.

-

This compound is synthesized as the final product.

Experimental Validation (Hammel et al., 2014):

-

Model systems with pyrolysis tubes heated to 240°C confirmed this compound formation only in the presence of all three reactants .

-

Isotope-labeled lysine ([¹³C₆]lysine) traced carbon incorporation into this compound, confirming lysine as the precursor .

| Reaction Components | Product Detected | Conditions |

|---|---|---|

| Lysine + Fructose | Piperidine | 240°C, dry heat |

| Piperidine + Trigonelline | This compound | Methylation at 240°C |

Stability and Degradation Pathways

This compound chloride exhibits distinct environmental and thermal stability profiles:

Thermal Stability

-

Degrades in aqueous solutions via hydrolysis, forming CO₂ and simpler amines under aerobic conditions .

Environmental Degradation

| Pathway | Half-Life | Primary Products | Conditions |

|---|---|---|---|

| Aerobic soil | <7 days | CO₂ | Moist soil, 25°C |

| Anaerobic aquatic | Stable | None | Water-saturated systems |

| Photolysis | Stable | None | UV light exposure |

Analytical Detection Methods

High-resolution mass spectrometry (HRMS) and liquid chromatography (LC) are critical for identifying this compound in complex matrices:

LC-HRMS Parameters (Thermo Scientific Q Exactive)

-

Column : C18 reversed-phase

-

Mobile Phase : Acetonitrile/water with 0.1% formic acid

-

Detection : Full-scan MS (m/z 100–400) and targeted MS² for fragmentation patterns .

Key Spectral Data:

-

This compound : [M+] m/z 114.1492 (C₇H₁₆N⁺)

-

Isotope-Labeled this compound : [M+] m/z 120.1785 ([¹³C₆]C₇H₁₆N⁺) .

Mechanistic Insights from Isotope Studies

Stable isotope labeling elucidated the methyl transfer mechanism:

-

Trigonelline transfers a methyl group to piperidine, forming this compound.

-

Mass shifts in HRMS spectra confirmed trigonelline’s role as the methyl donor .

Proposed Reaction Pathway:

Environmental and Agricultural Implications

While this compound is stable during crop processing, its environmental persistence is low due to rapid aerobic degradation . Regulatory assessments confirm negligible residue risks in food products when applied as a growth regulator .

This synthesis integrates findings from thermal chemistry, environmental fate studies, and analytical methodologies, providing a comprehensive overview of this compound’s chemical behavior.

科学的研究の応用

Agronomic Applications

2.1 Yield Improvement

Research indicates that the application of mepiquat chloride significantly enhances cotton yield by improving key agronomic traits:

- Boll Weight and Number : Studies have demonstrated that this compound application increases boll weight and the number of bolls per plant. For instance, a study reported the highest seed cotton yield of 3595 kg/ha with optimal nitrogen and this compound application rates .

- Fiber Quality : this compound also contributes to better fiber quality metrics such as fiber length and strength, which are crucial for textile production .

Table 1: Effects of this compound on Cotton Yield and Quality

| Parameter | Control (No this compound) | This compound Application (120 g/ha) |

|---|---|---|

| Seed Cotton Yield (kg/ha) | 2800 | 3595 |

| Lint Yield (kg/ha) | 1300 | 1701 |

| Fiber Length (mm) | 27 | 30 |

| Fiber Strength (g/tex) | 28 | 32 |

Physiological Effects

3.1 Enhanced Photosynthesis and Nutrient Uptake

This compound chloride has been shown to improve photosynthetic efficiency by increasing chlorophyll content and enhancing the CO2 exchange rate in treated plants. This leads to better light utilization and overall plant health . Additionally, it promotes lateral root development, which improves nutrient uptake efficiency during critical growth stages.

3.2 Stress Resistance

By controlling plant height and optimizing leaf area index, this compound-treated plants exhibit greater resilience against environmental stresses such as drought and disease pressure. This is particularly beneficial in regions prone to adverse climatic conditions .

Case Studies

4.1 Field Trials in Louisiana

In extensive field trials conducted in Louisiana, researchers observed that this compound application led to significant reductions in plant height while maintaining or improving yield levels compared to untreated controls. The trials highlighted that while direct yield enhancements were variable, the management benefits regarding boll retention and reduced lodging were consistent across multiple growing seasons .

4.2 Comparative Studies on Growth Regulators

A comparative study involving multiple PGRs including this compound chloride indicated that while this compound effectively controlled vegetative growth, it also had unique advantages in promoting early fruit retention compared to other regulators like paclobutrazol .

作用機序

Mepiquat exerts its effects by inhibiting the biosynthesis of gibberellins, a group of plant hormones that promote cell elongation and growth. By inhibiting gibberellin synthesis, this compound reduces cell elongation, leading to shorter internodes and a more compact plant structure. This inhibition occurs through the upregulation of specific genes involved in gibberellin metabolism, ultimately disrupting the signaling pathways and maintaining gibberellin homeostasis .

類似化合物との比較

Toxicological Profile :

- Acceptable Daily Intake (ADI) : 0.2 mg/kg body weight/day.

- Acute Reference Dose (ARfD) : 0.3 mg/kg body weight .

- Maximum Residue Levels (MRLs) : Range from 0.02 mg/kg to 40 mg/kg in plant-based products and 0.05–0.8 mg/kg in animal products .

Chlormequat Chloride

Chemical Structure : Quaternary ammonium compound (2-chloroethyltrimethylammonium chloride).

Mode of Action : Inhibits gibberellin synthesis, similar to mepiquat chloride.

Key Differences :

- Thermal Formation : Both this compound and chlormequat can form as byproducts during roasting of cereals, but this compound levels (69–381 μg/kg in instant drinks) are higher than chlormequat in processed foods .

- Analytical Methods : Quantified via LC/MS with a limit of quantification (LOQ) of 0.005 mg/kg for both compounds .

- Efficacy : Chlormequat is more widely used in temperate cereals (e.g., barley), while this compound dominates in cotton and fruit crops.

Regulatory Status :

- This compound’s MRLs are generally higher (e.g., 40 mg/kg in oilseeds) compared to chlormequat due to differences in application scales and residue persistence .

Paclobutrazol

Chemical Structure: Triazole derivative. Mode of Action: Inhibits cytochrome P450 monooxygenases, blocking gibberellin biosynthesis earlier in the pathway than this compound. Key Differences:

- Efficacy: In Salvia officinalis, paclobutrazol reduced leaf growth by 30% more than this compound chloride and enhanced heat tolerance by modulating non-photochemical quenching in PSII .

- Application Rates : this compound is typically applied at 150–300 ppm, while paclobutrazol requires lower concentrations (200–300 ppm) for similar growth inhibition .

Crop-Specific Use :

- Paclobutrazol is preferred in orchards for long-term growth control, whereas this compound is suited for annual crops like cotton due to its shorter residual activity .

Succinic Acid

Chemical Structure : Dicarboxylic acid.

Mode of Action : Functions as a mild growth retardant through osmotic regulation rather than hormonal interference.

Key Differences :

- Efficacy : In pear trees, succinic acid (300 ppm) reduced shoot length by 15%, compared to 25–30% with this compound chloride (250 ppm) .

- Cost-Benefit : this compound provides more consistent results under water stress, improving total soluble solids (TSS) in peaches by 12% at 300 ppm, whereas succinic acid has negligible effects on fruit quality .

CCC (2-Chloroethyl Trimethyl Ammonium Chloride)

Chemical Structure : Quaternary ammonium compound.

Mode of Action : Similar to this compound but less potent.

Key Differences :

- Yield Impact : In groundnut, this compound chloride (125 ppm) increased pod yield by 24% over CCC (100 ppm) due to better regulation of crop growth rate and dry matter partitioning .

- Application Timing : CCC is applied later in the growth cycle (45 DAS), while this compound shows optimal results at 35 DAS .

Cyclanilide (in Premix Formulations)

Chemical Structure : Arylpyrrolidone derivative.

Mode of Action : Enhances the activity of this compound in premixes like Stance.

Key Differences :

- Application Rates: Stance requires 50% lower this compound doses (e.g., 0.1 L/ha vs. 0.15 L/ha for standalone this compound) to achieve similar node reduction in cotton .

- Safety Profile : Lower risk of over-stunting under drought conditions compared to this compound-only formulations .

Regulatory and Environmental Considerations

- Residue Management : Residues are quantified as this compound chloride, with a conversion factor of 1.3 for raw data expressed as this compound .

生物活性

Mepiquat chloride (MC), a widely used plant growth regulator, has garnered significant attention in agricultural research due to its unique biological activities. This article explores the biological activity of this compound, focusing on its effects on plant growth, physiological responses, and potential applications in crop management.

Overview of this compound Chloride

This compound chloride is primarily known for its ability to inhibit gibberellin (GA) biosynthesis, leading to reduced internode elongation and compact plant growth. It is commonly applied in crops such as cotton, soybeans, and potatoes to enhance yield and improve resistance to abiotic stressors.

This compound functions by interfering with the GA signaling pathway, which is crucial for cell elongation and growth regulation. The application of this compound results in:

- Inhibition of Gibberellin Synthesis : this compound reduces the levels of bioactive GAs such as GA3 and GA4 by downregulating genes involved in their biosynthesis, including GhGA3ox and GhGA20ox .

- Alteration of Plant Hormone Levels : Studies have shown that this compound application leads to increased levels of abscisic acid (ABA) while decreasing zeatin concentrations, which enhances drought resistance in plants .

Effects on Plant Growth

The impact of this compound on various crops has been extensively studied:

- Cotton : this compound has been shown to improve morpho-physiological traits by enhancing lateral root formation and antioxidant capacity under abiotic stress . It promotes the expression of genes related to indole-3-acetic acid (IAA), gibberellin, and cytokinin biosynthesis.

- Soybeans : Research indicates that this compound inhibits overall growth but significantly improves drought resistance. The expression of genes related to photosynthesis and cell wall synthesis is downregulated under this compound treatment . Additionally, it enhances antioxidant enzyme activities (SOD and POD) .

- Potatoes : A study demonstrated that this compound chloride positively influenced growth parameters and seed yield when combined with potassium sources .

Case Study 1: Cotton Under Abiotic Stress

In a controlled experiment, cotton plants treated with this compound chloride exhibited enhanced drought tolerance. The study highlighted significant improvements in root development and physiological responses, such as increased chlorophyll content and reduced malondialdehyde levels, indicating lower oxidative stress .

Case Study 2: Soybean Growth Regulation

A molecular analysis using RNA sequencing revealed that soybean plants subjected to this compound treatment showed differential expression of genes involved in hormone signaling pathways. Notably, the downregulation of GA biosynthesis genes correlated with reduced plant height but improved stress resilience .

Data Tables

Q & A

Basic Research Questions

Q. What experimental designs are recommended for assessing Mepiquat chloride's efficacy in plant growth regulation?

- Methodological Answer : Randomized complete block designs (RCBD) with 3–4 replications are standard for field studies. Treatments should include varying concentrations (e.g., 200–300 ppm) and application timings (e.g., 35, 45 days after sowing) to assess dose-response relationships. Control groups (no treatment) and uniformity in environmental conditions (soil type, irrigation) are critical for validity. For example, studies on Vigna radiata used 8 treatments with replications to evaluate growth parameters like plant height and yield .

Q. How can researchers ensure reproducibility in this compound chloride studies?

- Methodological Answer : Document precise application protocols (e.g., spray volume, adjuvant use), environmental variables (temperature, humidity), and analytical methods (e.g., UPLC-MS/MS for residue quantification). Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental descriptions, including compound purity verification and statistical analyses (ANOVA with Tukey’s post-hoc test) .

Q. What standardized methods exist for detecting this compound chloride residues in agricultural products?

- Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is validated for residue analysis in matrices like tomatoes and pears. Samples are extracted with a water-acetonitrile (1:1) mixture, followed by chromatographic separation and quantification against certified reference materials. Method validation should include recovery rates (70–120%), limits of detection (LOD < 0.01 mg/kg), and matrix-matched calibration .

Q. What regulatory considerations are critical for this compound chloride use in crop studies?

- Methodological Answer : Align with EPA and EFSA guidelines, which emphasize low aggregate exposure risks due to rapid aerobic degradation in soil and negligible residues in drinking water. Chronic toxicity assessments in non-rodent models (e.g., dogs) should follow OECD protocols, monitoring food intake, histopathology, and biochemical markers (e.g., liver enzymes) .

Advanced Research Questions

Q. How should conflicting dose-response outcomes of this compound chloride across crops be resolved?

- Methodological Answer : Conduct meta-analyses of existing datasets to identify species-specific sensitivities. For example, higher doses (300 ppm) reduced plant height in cotton but improved yield in cereals. Controlled multi-species trials under standardized conditions (e.g., growth chambers) can isolate confounding variables like nutrient availability .

Q. What metabolomic approaches elucidate this compound-induced hepatotoxicity mechanisms?

- Methodological Answer : Untargeted metabolomics using UPLC-MS/MS on liver tissues can identify dysregulated pathways. In rats, this compound exposure upregulated glutamic acid (involved in oxidative stress) and downregulated glutathione (antioxidant defense). Network analysis (e.g., KEGG pathways) should integrate metabolomic data with histopathological findings (e.g., liver necrosis) .

Q. How do this compound-nutrient interactions influence experimental outcomes?

- Methodological Answer : Use factorial designs to test interactions (e.g., this compound × potassium sources in potatoes). For example, potassium sulfate without this compound increased plant height, while foliar potassium with this compound reduced branching. Statistical models (e.g., two-way ANOVA) should quantify interaction effects and optimize treatment combinations .

Q. What are best practices for chronic toxicity studies of this compound chloride in non-rodent models?

- Methodological Answer : Follow OECD Guideline 409 for 12-month dietary exposure studies in dogs. Monitor daily intake (mg/kg body weight), clinical signs (e.g., weight loss), and organ toxicity. Subchronic data (90-day studies) should inform dose selection (e.g., 6000 ppm in feed). Histopathology of liver and spleen is critical for identifying long-term effects .

特性

IUPAC Name |

1,1-dimethylpiperidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCAWEWCFVZOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24307-26-4 (chloride) | |

| Record name | Mepiquat [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042122 | |

| Record name | Mepiquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-91-7 | |

| Record name | Mepiquat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepiquat [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepiquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPIQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2SFZ0Z4TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。